

Application Note: Utilizing Disuccinimidyl Suberate (DSS) for Mass Spectrometry-Based Proteomics

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Compound of Interest

Compound Name: *Dicurin*

Cat. No.: *B088914*

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Introduction

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linking agent widely used in mass spectrometry-based proteomics to study protein-protein interactions, protein complex topology, and protein conformation.^[1] DSS contains two NHS ester reactive groups at either end of an 8-atom (11.4 angstrom) spacer arm.^[2] These reactive groups form stable amide bonds with primary amines, primarily the ϵ -amino group of lysine residues and the N-termini of polypeptides, at a pH range of 7.0-9.0.^[1] Its membrane-permeable nature allows for intracellular cross-linking, making it a valuable tool for capturing both stable and transient protein interactions within their native cellular environment.^{[1][2]} This application note provides a comprehensive overview of the experimental workflow, detailed protocols, and data analysis considerations for using DSS in cross-linking mass spectrometry (XL-MS).

Principle of the Method

The fundamental principle of XL-MS using DSS involves covalently linking spatially proximate amino acid residues in a protein or protein complex. Following the cross-linking reaction, the protein sample is enzymatically digested, typically with trypsin, to generate a complex mixture of peptides. This mixture contains linear (unmodified) peptides, monolinked (one end of the DSS molecule is attached to a peptide), and cross-linked peptides (the DSS molecule bridges two peptides). The resulting peptides are then analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS). The identification of cross-linked peptides provides distance constraints between the linked amino acid residues, offering insights into the three-dimensional structure of proteins and the interfaces of protein complexes.

Experimental Protocols

In-situ Cross-linking of Intracellular Proteins

This protocol describes the cross-linking of proteins within intact cells.

Materials:

- Cells in suspension or adherent cells
- Phosphate-buffered saline (PBS), pH 8.0, ice-cold
- Disuccinimidyl suberate (DSS)
- Dry dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[3]
- Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

- Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cell pellet in PBS at a concentration of approximately 25×10^6 cells/mL.[3]
- Immediately before use, prepare a fresh stock solution of DSS in DMSO or DMF.[4]
- Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.[3]
- Incubate the reaction mixture for 30 minutes at room temperature. For reducing the active internalization of DSS, the incubation can be performed at 4°C.[3]
- Quench the cross-linking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[3]

- Incubate for 15 minutes at room temperature to ensure complete quenching of the reaction.
[3]
- Proceed with cell lysis and protein extraction.

Protein Digestion and Sample Preparation for MS Analysis

This protocol outlines the steps for digesting the cross-linked protein sample for mass spectrometry analysis.

Materials:

- Cross-linked and quenched cell lysate
- Urea
- Ammonium bicarbonate
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Endoproteinase Lys-C
- Trypsin
- Trifluoroacetic acid (TFA)

Procedure:

- To the cross-linked sample, add Urea to a final concentration of 8 M and sonicate for 1 minute.[5]
- Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.[5]

- Add freshly prepared iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.[5]
- Dilute the sample with ammonium bicarbonate to reduce the urea concentration to below 2 M.
- Perform a two-step enzymatic digestion. First, add Endoproteinase Lys-C and incubate for 4 hours at 37°C.[5]
- Then, add Trypsin and incubate overnight at 37°C.[5]
- Acidify the sample with TFA to a final concentration of 1% (v/v) to stop the digestion.[5]
- Desalt the peptide mixture using C18 solid-phase extraction.
- For complex samples, consider fractionation of the peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich for cross-linked peptides.[6]

Data Presentation

The analysis of XL-MS data is performed using specialized software that can identify the spectra of cross-linked peptides. Several software packages are available, including MeroX, StavroX, pLink, and MaxLynx.[7][8][9] The output of these programs typically includes a list of identified cross-linked peptides, the proteins they originate from, and a confidence score for each identification.

Table 1: Representative Quantitative Data from a DSS Cross-linking Experiment

Cross-link Type	Number of CSMs	Number of Unique Cross-links	Number of Protein-Protein Interactions
Inter-protein	1,254	489	112
Intra-protein	5,876	2,134	N/A
Total	7,130	2,623	112

CSMs: Cross-linked Spectral Matches

Visualizations

Experimental Workflow

Caption: Experimental workflow for DSS-based cross-linking mass spectrometry.

DSS Cross-linking Reaction

Caption: Schematic of DSS cross-linking reaction with primary amines on proteins.

p53 Tetramerization studied by XL-MS

Caption: Model of p53 tetramer interactions as revealed by DSS cross-linking.

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